2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
This compound belongs to the class of spiroaziridine-containing acetamides, characterized by a 1,4,8-triazaspiro[4.5]decane core substituted with an ethyl group, a p-tolyl (4-methylphenyl) moiety, and a thioether-linked acetamide group terminating in a 3-fluorophenyl ring. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity through electronic effects, while the ethyl group on the triazaspiro core could influence lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-9-7-17(2)8-10-18)23(28-24)31-16-21(30)26-20-6-4-5-19(25)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECAKVCDBGGCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone or aldehyde. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Thioether Group: The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or amide functionalities, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. Its spirocyclic structure makes it a valuable scaffold for the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinal chemistry research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer or infections.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure and functional groups play a crucial role in determining the binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Key Differences :
- Substituents : The 4-chlorophenyl group replaces the p-tolyl moiety, introducing a stronger electron-withdrawing effect.
- Acetamide Tail : The 2,3-dimethylphenyl group lacks the fluorine atom present in the target compound.
- Implications : Chlorine may increase binding affinity to hydrophobic pockets but reduce solubility compared to the methyl group in the p-tolyl substituent. The dimethylphenyl tail might reduce metabolic oxidation but lower polarity .
b. 2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Key Differences: Spiro Core: The 4-fluorophenyl group replaces p-tolyl, offering similar electronic effects but reduced steric bulk.
- Implications : Fluorine’s electronegativity may enhance target interactions, while the methyl group’s hydrophobicity could alter absorption profiles .
Functional Group Variants
a. 3-Chloro-N-phenyl-phthalimide ()
- Structural Contrast : Lacks the spiroaziridine core and thioether linkage but shares aromatic acetamide features.
- Relevance : Used in polyimide synthesis, highlighting the role of chloro-substituted aromatic systems in polymer chemistry. The absence of a spiro system limits direct pharmacological comparison .
b. 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
- Key Differences: Incorporates an oxadiazole-thioether scaffold fused to a dihydrothienopyridine system instead of a triazaspiro core.
- Implications: The oxadiazole group may confer stronger hydrogen-bonding capacity, while the thienopyridine moiety could enhance π-π stacking interactions .
Pharmacological Proxies
a. Piperazine-Substituted Diazaspiro Compounds ()
- Example : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
- Key Differences : A diazaspiro[4.5]decane-2,4-dione core replaces the triazaspiro system, and a piperazine-propyl chain is appended.
- Implications : Piperazine groups often enhance solubility and CNS penetration, but the dione moiety may reduce metabolic stability compared to the thioacetamide linkage .
Comparative Data Table
*Calculated based on molecular formula (C₂₅H₂₈FN₄OS).
Key Research Findings and Implications
- Substituent Effects : Fluorine and chlorine substituents on aromatic rings significantly influence electronic properties and binding interactions. Fluorine’s electronegativity may improve target selectivity, while chlorine increases lipophilicity but risks metabolic halogenation .
- Acetamide Tail Diversity : The 3-fluorophenyl group in the target compound provides a balance between hydrophobicity and polarity, contrasting with the more lipophilic methyl or dimethylphenyl variants .
Biological Activity
The compound 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique spirocyclic structure and functional groups suggest various interactions with biological targets, making it a candidate for further pharmacological investigation.
Molecular Formula and Weight
- Molecular Formula : C23H24FN3OS
- Molecular Weight : Approximately 430.58 g/mol
Structural Representation
The compound features a triazaspiro structure, which is characterized by:
- A spirocyclic arrangement
- Multiple functional groups including thioacetamide and aromatic rings.
The presence of sulfur and nitrogen within the structure may confer unique reactivity profiles, influencing how the compound interacts with biological systems.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The binding to these targets can modulate their activity, leading to various therapeutic effects. For instance, compounds with similar structures have shown potential in:
- Antimicrobial Activity : Inhibition of bacterial growth through enzyme interference.
- Anticancer Properties : Induction of apoptosis in cancer cells via receptor modulation.
- Anti-inflammatory Effects : Reduction of inflammatory responses through cytokine modulation.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies investigating the biological activity of related triazaspiro compounds:
-
Antimicrobial Studies :
- Research indicates that derivatives of triazaspiro compounds exhibit significant antimicrobial properties against a range of pathogens. For example, studies have shown that modifications in the aromatic substituents can enhance activity against resistant bacterial strains.
- Anticancer Research :
-
Anti-inflammatory Activity :
- Investigations into the anti-inflammatory potential of similar compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic applications in inflammatory diseases.
Comparative Analysis Table
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | DMF | 80 | 65–70 |
| 2 | NaSH, Et₃N | THF | 60 | 50–55 |
| 3 | EDCI, DMAP | CH₂Cl₂ | RT | 70–75 |
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and spirocyclic conformation (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 438.56) .
- X-ray Crystallography : Resolves spirocyclic geometry and confirms stereochemistry in crystalline form .
Basic Question: What is the current understanding of this compound’s mechanism of action in biological systems?
Methodological Answer:
Hypotheses suggest interactions with:
- Enzyme Targets : Inhibition of kinases (e.g., MAPK) via competitive binding to ATP pockets, inferred from structural analogs .
- Receptor Binding : Fluorophenyl and acetamide moieties may modulate GPCR activity (e.g., serotonin receptors) .
Validation Steps :
Perform enzymatic assays (e.g., fluorescence polarization for kinase inhibition).
Use receptor-binding studies (radioligand displacement assays) .
Advanced Question: How should structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
Methodological Answer:
- Substituent Variations :
- p-Tolyl Group : Replace with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects .
- Fluorophenyl Position : Test meta- vs. para-fluorine placement for steric/electronic impacts .
- Assays :
- In Vitro : Cell viability (MTT assay), enzyme inhibition (IC₅₀ determination).
- In Vivo : Pharmacokinetic profiling (e.g., bioavailability in rodent models) .
Q. Table 2: Example SAR Data
| Substituent (R) | Enzyme IC₅₀ (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| p-Tolyl | 120 ± 15 | 3.2 | 12.5 |
| 4-CF₃ | 85 ± 10 | 3.8 | 8.2 |
| 4-OCH₃ | 200 ± 25 | 2.9 | 18.7 |
Advanced Question: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Contradictions arise from:
- Assay Conditions : Buffer pH, ATP concentration in kinase assays .
- Cell Models : Primary vs. immortalized cell lines (e.g., differing receptor expression) .
Resolution Strategies :
Standardize protocols (e.g., uniform ATP concentrations).
Cross-validate in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Use isogenic cell lines to control for genetic variability .
Advanced Question: What computational approaches are suitable for predicting target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB 3COB) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., 100 ns trajectories) .
- QSAR Modeling : Generate predictive models using descriptors like LogP, polar surface area, and H-bond donors .
Q. Example Workflow :
Dock compound into kinase ATP pocket.
Simulate binding stability (RMSD < 2.0 Å acceptable).
Validate with experimental IC₅₀ correlations (R² > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
